

Application Notes and Protocols for FFA3 Agonist Administration in Mouse Models

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Compound of Interest				
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These application notes provide a comprehensive overview of the administration of Free Fatty Acid Receptor 3 (FFA3) agonists in mouse models, summarizing key quantitative data and detailing experimental protocols.

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like propionate and butyrate, which are metabolites produced by the gut microbiota.[1][2] FFA3 is expressed in various tissues, including the intestine, pancreas, adipose tissue, and the nervous system.[2][3] Its activation is primarily coupled to a Gai/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This receptor is implicated in several physiological processes, including metabolic homeostasis, immune responses, and gut motility, making it a potential therapeutic target for metabolic and inflammatory diseases.[4]

Data Presentation

Table 1: Effects of FFA3 Agonist Administration on Intestinal Inflammation in Mice



Agonist	Mouse Model	Administrat ion Route & Dose	Treatment Schedule	Key Findings	Reference
AR420626	Indomethacin -induced small intestinal ulcers	Intragastric (i.g.)	0.01-0.1 mg/kg	Dose- dependently reduced the total length of intestinal ulcers.	[6]
MQC	Indomethacin -induced small intestinal ulcers	Intragastric (i.g.)	1-10 mg/kg	Dose- dependently reduced the total length of intestinal ulcers.	[6]
AR420626	Dextran sulfate sodium (DSS)- induced colitis	Intraperitonea I (i.p.)	Not specified	Alleviated established colitis, indicated by reduced myeloperoxid ase (MPO) activity.	[7][8]

Table 2: Effects of FFA3 Agonist Administration on Allergic Inflammation in Mice



Agonist	Mouse Model	Administrat ion Route & Dose	Treatment Schedule	Key Findings	Reference
AR420626	Ovalbumin- induced allergic asthma	Intraperitonea I (i.p.)	0.1 mg/kg, 30 minutes before modeling	Decreased the number of immune cells in bronchoalveo lar lavage fluid and suppressed inflammatory cytokine expression in the lungs.	[1][9]
AR420626	DNCB- induced eczema	Intraperitonea I (i.p.)	0.1 mg/kg	Suppressed skin inflammation and inflammatory cytokine levels.	[1][9]

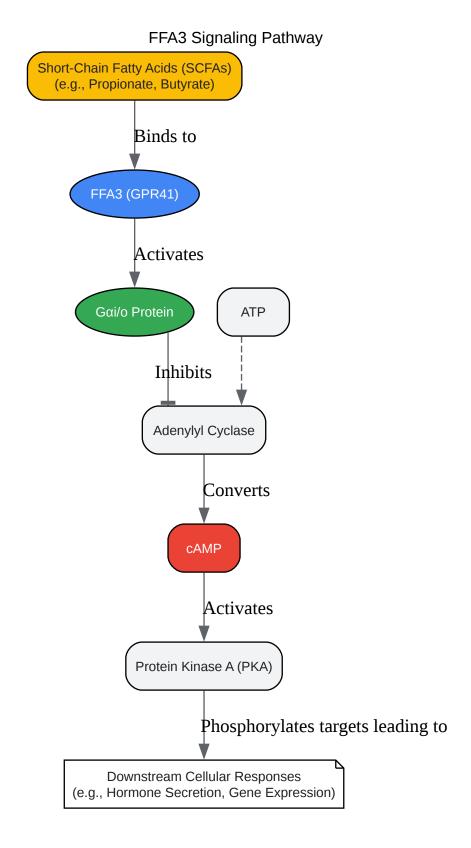
Table 3: Effects of FFA3 Knockout on Metabolic Parameters in Mice on a Western Diet

Mouse Model	Diet	Key Findings	Reference
Villin-Cre-FFA3 (Intestine-specific knockout)	Western Diet	Protected from diet- induced obesity, exhibited significantly less fat mass, and had reduced intestinal inflammation compared to control mice.	[4][10]



Signaling Pathway and Experimental Workflow Visualizations FFA3 Signaling Pathway





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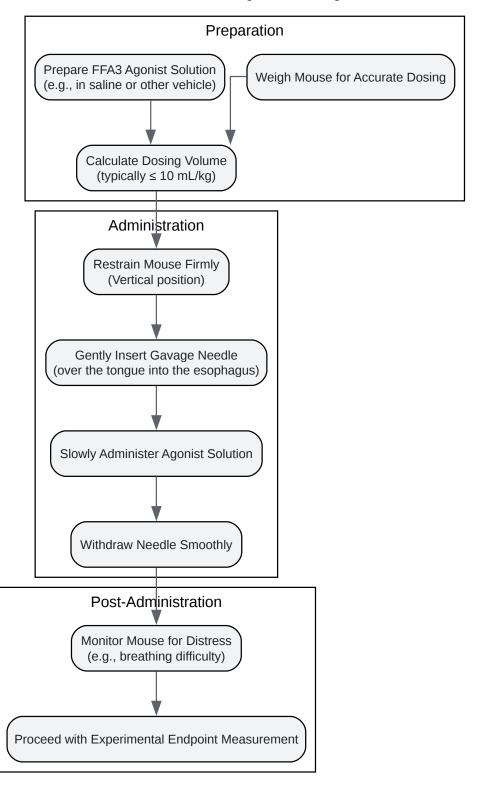


Caption: FFA3 activation by SCFAs leads to Gai/o-mediated inhibition of adenylyl cyclase, reducing cAMP levels.

Experimental Workflow: Oral Gavage of FFA3 Agonist



Workflow for Oral Gavage of FFA3 Agonist



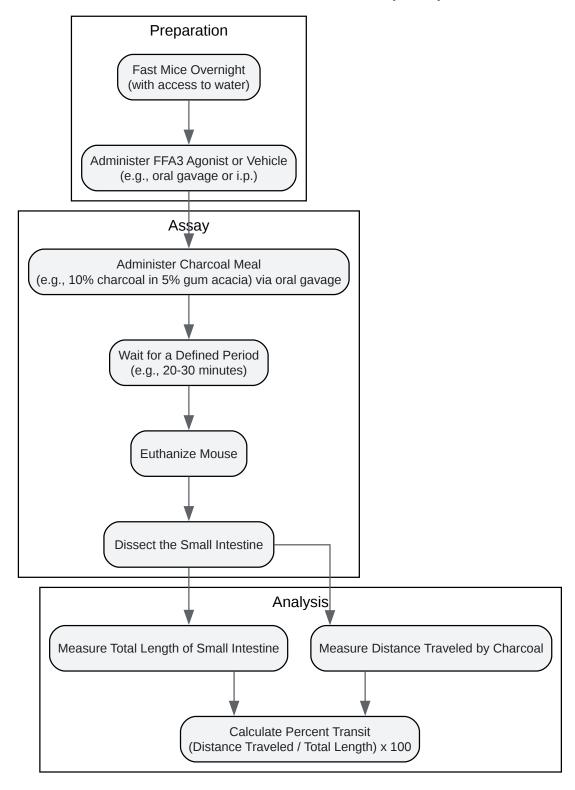
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Caption: A standardized workflow for the oral administration of FFA3 agonists to mice.



Experimental Workflow: Charcoal Meal Test for Gut Motility

Workflow for Charcoal Meal Gut Motility Assay





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Caption: Procedure for assessing gastrointestinal motility in mice using the charcoal meal transit test.

Experimental Protocols Protocol 1: Administration of FFA3 Agonist by Oral Gavage

Materials:

- FFA3 agonist (e.g., AR420626)
- Vehicle (e.g., sterile saline, 10% DMSO in PBS)
- Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
- 1 mL syringes
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Dissolve the FFA3 agonist in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. It is often recommended to prepare the dosing solution fresh daily.
- · Animal Preparation:
 - Weigh each mouse to accurately calculate the volume of the agonist solution to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg.[11]
- Gavage Procedure:



- Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be in a vertical position to facilitate the passage of the needle into the esophagus.
 [12]
- Measure the correct insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib.[13]
- Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the pharynx. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle.[14]
- Once the needle is correctly positioned in the esophagus, slowly administer the solution.
 [12]
- After administration, gently and smoothly withdraw the needle.
- · Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for any signs of immediate distress, such as labored breathing or lethargy, for at least 15-30 minutes.[13]

Protocol 2: Assessment of Gastrointestinal Motility (Charcoal Meal Test)

Materials:

- Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)[4][15]
- · FFA3 agonist or vehicle
- Oral gavage supplies
- Surgical scissors and forceps
- Ruler

Procedure:



- Animal Preparation and Dosing:
 - Fast mice overnight (approximately 16 hours) with free access to water.[4][15]
 - Administer the FFA3 agonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified time before the charcoal meal.[4]
- Charcoal Meal Administration:
 - At a set time after agonist/vehicle administration, administer 0.2-0.3 mL of the charcoal meal suspension to each mouse via oral gavage.[4][15]
- Transit Time and Measurement:
 - After a predetermined time (e.g., 20-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).[4]
 - Immediately dissect the abdomen and carefully excise the entire small intestine from the pyloric sphincter to the cecum.
 - Lay the intestine flat on a surface without stretching it.
 - Measure the total length of the small intestine.
 - Measure the distance the charcoal front has traveled from the pylorus.
- Data Analysis:
 - Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.[3]

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Materials:

- FFA3 agonist or vehicle
- Glucose solution (e.g., 50% dextrose)[16]



- Glucometer and test strips
- Blood collection supplies (e.g., capillary tubes)
- Oral gavage supplies

Procedure:

- Animal Preparation and Baseline Measurement:
 - Fast mice overnight (approximately 16 hours).[15]
 - Administer the FFA3 agonist or vehicle at a specified time before the glucose challenge.
 - Obtain a baseline blood glucose reading (time 0) from a small tail vein blood sample.
- Glucose Administration:
 - Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[15][16]
- Blood Glucose Monitoring:
 - Collect blood samples from the tail vein at specified time points after the glucose gavage (e.g., 15, 30, 60, 90, and 120 minutes).[16][17]
 - Measure blood glucose levels at each time point using a glucometer.
- Data Analysis:
 - Plot the blood glucose concentration over time for each group.
 - Calculate the area under the curve (AUC) to quantify the glucose tolerance.

Protocol 4: Immunohistochemistry for FFA3 in Mouse Intestine

Materials:

Primary antibody against FFA3



- Appropriate secondary antibody
- Fixative (e.g., 4% paraformaldehyde)
- Cryoprotectant (e.g., 30% sucrose)
- Embedding medium (e.g., OCT compound)
- Blocking solution
- Phosphate-buffered saline (PBS)
- · Microscope slides
- Cryostat
- Fluorescence microscope

Procedure:

- Tissue Preparation:
 - Euthanize the mouse and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).[18]
 - Dissect the intestine and post-fix in 4% PFA for 4-24 hours at 4°C.[18]
 - Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.[18]
 - Embed the tissue in OCT compound and freeze.
 - Cut 5-20 μm sections using a cryostat and mount on microscope slides.[18]
- Staining:
 - Wash the sections with PBS.
 - Perform antigen retrieval if necessary.



- Permeabilize the sections (e.g., with 0.2% Triton X-100 in PBS).[18]
- Block non-specific binding with a suitable blocking solution for 1 hour at room temperature.
- Incubate with the primary anti-FFA3 antibody (diluted in blocking solution) overnight at 4°C.[19]
- Wash the sections with PBS.
- Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.[19]
- Wash the sections with PBS.
- Imaging:
 - Mount the coverslips with an appropriate mounting medium.
 - Visualize and capture images using a fluorescence microscope.

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Methodological & Application





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